molecular formula C6H13NO3S B13185084 3-(2-Aminoethyl)-3-hydroxytetrahydrothiophene 1,1-dioxide

3-(2-Aminoethyl)-3-hydroxytetrahydrothiophene 1,1-dioxide

Cat. No.: B13185084
M. Wt: 179.24 g/mol
InChI Key: SKGBCWPGSSPAAJ-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-3-hydroxytetrahydrothiophene 1,1-dioxide is a heterocyclic compound containing sulfur, nitrogen, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-3-hydroxytetrahydrothiophene 1,1-dioxide typically involves the condensation of thiophene derivatives with amino alcohols under controlled conditions. One common method includes the reaction of 2-aminoethanol with thiophene-2-carboxaldehyde in the presence of an acid catalyst, followed by oxidation to introduce the sulfone group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of robust catalysts and optimized reaction conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-3-hydroxytetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The sulfone group can be reduced to a sulfide under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion to sulfides.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2-Aminoethyl)-3-hydroxytetrahydrothiophene 1,1-dioxide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-3-hydroxytetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The presence of the sulfone group enhances its ability to interact with biological targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Aminoethyl)-3-hydroxytetrahydrothiophene: Lacks the sulfone group, resulting in different chemical properties.

    3-(2-Aminoethyl)-3-hydroxytetrahydrothiophene 1,1-dioxide:

    Thiophene derivatives: Various thiophene-based compounds with different substituents and functional groups.

Uniqueness

This compound is unique due to the presence of both amino and hydroxyl groups, along with the sulfone group. This combination of functional groups provides a versatile platform for chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

IUPAC Name

3-(2-aminoethyl)-1,1-dioxothiolan-3-ol

InChI

InChI=1S/C6H13NO3S/c7-3-1-6(8)2-4-11(9,10)5-6/h8H,1-5,7H2

InChI Key

SKGBCWPGSSPAAJ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1(CCN)O

Origin of Product

United States

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